

Mass Spectrometry Analysis of 4-Phenylbut-3-en-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-phenylbut-3-en-2-ol

Cat. No.: B108997

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Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of **4-phenylbut-3-en-2-ol**, a significant aromatic alcohol. This document outlines the fundamental principles of its mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and an interpretation of its fragmentation pattern. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and structurally related compounds.

Introduction

4-Phenylbut-3-en-2-ol ($C_{10}H_{12}O$, Molecular Weight: 148.20 g/mol) is an aromatic alcohol with applications in various fields, including flavor and fragrance chemistry.^{[1][2]} Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the detailed structural elucidation and sensitive detection of this compound. This guide will focus on the electron ionization (EI) mass spectrometry of **4-phenylbut-3-en-2-ol**.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and known mass spectrometry data for **4-phenylbut-3-en-2-ol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O	PubChem
Molecular Weight	148.20 g/mol	PubChem[3]
CAS Number	17488-65-2	PubChem[4]
Appearance	Colorless to pale yellow liquid	-
Molecular Ion (M ⁺)	m/z 148	PubChem[3]
Key Fragment Ion	m/z 105	PubChem[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of **4-phenylbut-3-en-2-ol**. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

For analysis of **4-phenylbut-3-en-2-ol** in a relatively clean matrix (e.g., essential oil, reaction mixture), a simple dilution with a suitable organic solvent is typically sufficient.

- **Solvent Selection:** Use a high-purity, volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.
- **Dilution:** Prepare a stock solution of the sample and perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically 1-100 µg/mL).
- **Internal Standard (Optional but Recommended):** For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples, standards, and blanks.

3.2. GC-MS Instrumentation and Parameters

A standard capillary GC-MS system is suitable for this analysis.

GC Parameter	Setting
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	20:1 (can be adjusted based on concentration)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program	Initial temperature: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C

MS Parameter	Setting
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-300
Scan Speed	1000 amu/s
Transfer Line Temp.	280 °C

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum of **4-phenylbut-3-en-2-ol** is characterized by a distinct fragmentation pattern that provides valuable structural information.

4.1. Molecular Ion

The molecular ion peak ($[M]^{+ \cdot}$) is observed at m/z 148, corresponding to the molecular weight of the compound.^[3] The presence of this peak confirms the identity of the intact molecule.

4.2. Major Fragmentation Pathways

The fragmentation of **4-phenylbut-3-en-2-ol** is primarily driven by the presence of the hydroxyl group and the phenyl group, which influence bond cleavages and rearrangements. The most prominent fragment is observed at m/z 105.

- Formation of m/z 133: Loss of a methyl radical ($\cdot\text{CH}_3$) from the molecular ion via alpha-cleavage adjacent to the oxygen atom results in the formation of a resonance-stabilized cation at m/z 133.
- Formation of m/z 105 (Base Peak): The most abundant fragment ion is typically observed at m/z 105. This is likely due to the loss of an acetyl radical ($\text{CH}_3\text{CO}\cdot$) following a rearrangement, or a more complex fragmentation cascade. A plausible mechanism involves the formation of a stable tropylium-like ion.
- Formation of m/z 77: The presence of a peak at m/z 77 is characteristic of a phenyl group (C_6H_5^+).
- Formation of m/z 43: A peak at m/z 43 corresponds to the acetyl cation ($[\text{CH}_3\text{CO}]^+$).

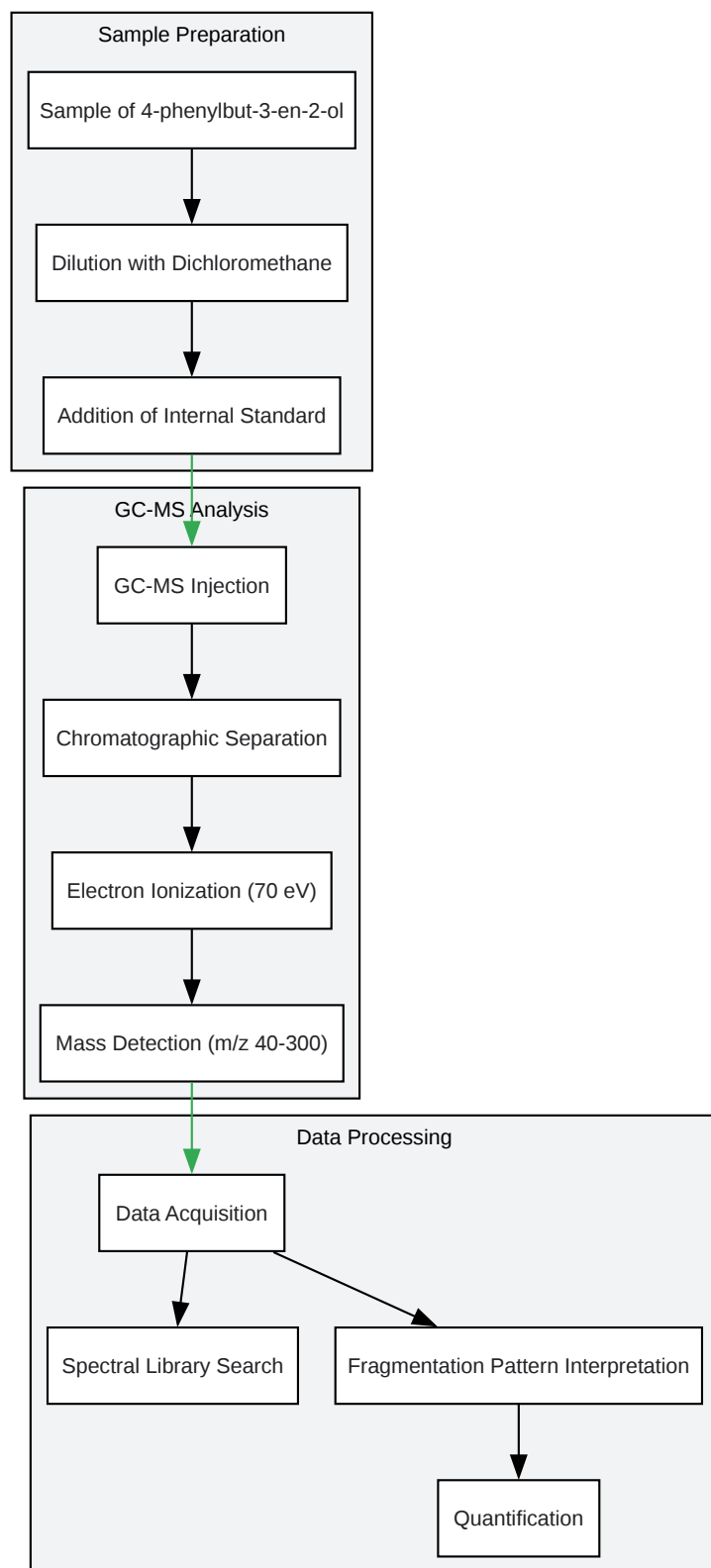
Quantitative Data Summary

The following table summarizes the expected prominent ions and their proposed identities in the mass spectrum of **4-phenylbut-3-en-2-ol**. The relative abundance is based on predicted spectra and data from similar compounds.

m/z	Proposed Ion Structure	Relative Abundance
148	$[\text{C}_{10}\text{H}_{12}\text{O}]^{+\cdot}$ (Molecular Ion)	Moderate
133	$[\text{M} - \text{CH}_3]^+$	Low to Moderate
105	$[\text{C}_8\text{H}_9]^+$	High (Base Peak)
77	$[\text{C}_6\text{H}_5]^+$	Moderate
43	$[\text{CH}_3\text{CO}]^+$	Moderate

Visualizations

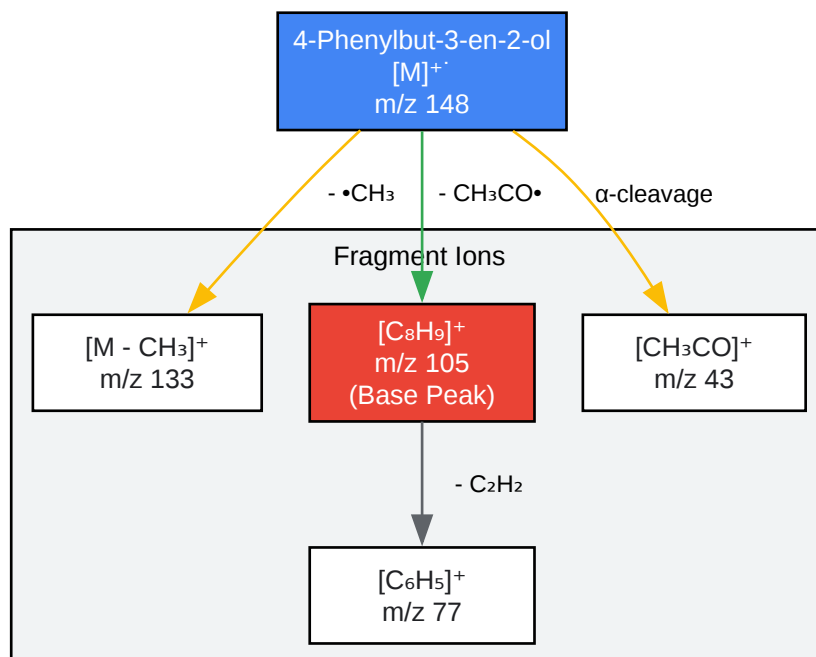
5.1. Experimental Workflow



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Caption: Workflow for GC-MS analysis of **4-phenylbut-3-en-2-ol**.

5.2. Proposed Fragmentation Pathway



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Caption: Proposed EI fragmentation of **4-phenylbut-3-en-2-ol**.

Conclusion

The mass spectrometry analysis of **4-phenylbut-3-en-2-ol** by GC-MS provides a robust method for its identification and characterization. The predictable fragmentation pattern, including the molecular ion at m/z 148 and the prominent fragment at m/z 105, allows for confident structural elucidation. The experimental protocol and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating accurate and efficient analysis of this compound.

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